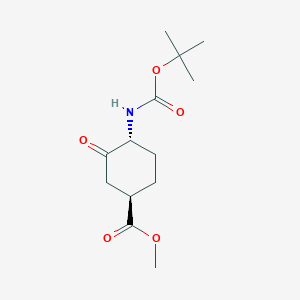
Methyl trans-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1R,4R)-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of amino acids and peptides. The Boc group is a common protecting group for amines, providing stability during various chemical reactions and allowing for selective deprotection under specific conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,4R)-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate typically involves the protection of an amino group with the Boc group. This can be achieved through the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (1R,4R)-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Trifluoroacetic acid (TFA) is often used for the deprotection of the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives. Deprotection of the Boc group results in the free amine.
Aplicaciones Científicas De Investigación
Methyl (1R,4R)-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of peptides and amino acids for biological studies.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of Methyl (1R,4R)-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate involves the selective protection and deprotection of the amine group. The Boc group provides stability during chemical reactions and can be removed under acidic conditions to reveal the free amine. This allows for further functionalization and modification of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (1R,4R)-4-amino-3-oxocyclohexane-1-carboxylate: Lacks the Boc protecting group, making it more reactive.
Methyl (1R,4R)-4-((benzyloxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate: Features a different protecting group (benzyloxycarbonyl) with distinct deprotection conditions.
Methyl (1R,4R)-4-((fluorenylmethyloxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate: Uses the fluorenylmethyloxycarbonyl (Fmoc) group, which is removed under basic conditions.
Uniqueness
The uniqueness of Methyl (1R,4R)-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate lies in its use of the Boc protecting group, which provides stability and selectivity during chemical reactions. The Boc group can be easily removed under mild acidic conditions, making it a versatile tool in organic synthesis.
Propiedades
Fórmula molecular |
C13H21NO5 |
|---|---|
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
methyl (1R,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-9-6-5-8(7-10(9)15)11(16)18-4/h8-9H,5-7H2,1-4H3,(H,14,17)/t8-,9-/m1/s1 |
Clave InChI |
PAOZDFKVIXWHGK-RKDXNWHRSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H](CC1=O)C(=O)OC |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCC(CC1=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromoimidazo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B15276924.png)

![6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B15276949.png)
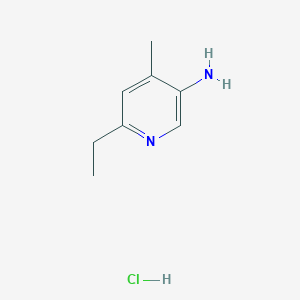
![(Z)-4-((6-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-ylidene)methyl)-2-nitrophenyl acetate](/img/structure/B15276964.png)
![8-Bromo-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B15276979.png)
![(S)-8-Azaspiro[4.5]decan-1-ol](/img/structure/B15276982.png)
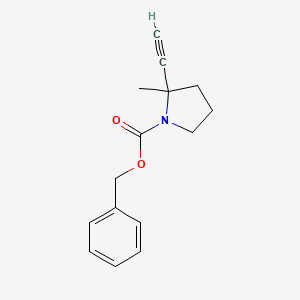
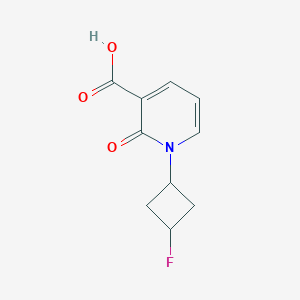
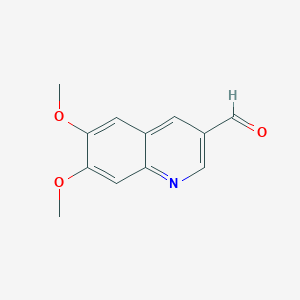
![(1R,4S,5R,6R)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-5,6-dicarboxylic acid](/img/structure/B15277007.png)

![6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime](/img/structure/B15277013.png)
